molecular formula C11H8F6O2 B2428959 Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate CAS No. 95299-16-4

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate

Cat. No.: B2428959
CAS No.: 95299-16-4
M. Wt: 286.173
InChI Key: URDXSDHDNSBKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is a chemical building block of significant interest in medicinal and organic chemistry, primarily valued as a versatile synthetic intermediate. The 3,5-bis(trifluoromethyl)phenyl group is a privileged structural motif in drug design, known for enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins through its strong electron-withdrawing nature and contribution to hydrophobic interactions . This ester is a key precursor to a variety of nitrogen-containing heterocycles—such as oxazolines, thiazolines, imidazolines, and benzazoles—which are commonly found in pharmaceutically active compounds . The primary research value of this compound lies in its application in constructing molecules with potential biological activity. The 3,5-bis(trifluoromethyl)phenyl moiety is a recognized pharmacophore in FDA-approved therapeutics, including neurokinin-1 (NK 1 ) receptor antagonists like Aprepitant and its derivatives, which are used for the prevention of chemotherapy-induced nausea and vomiting (CINV) . Furthermore, analogous structures have been incorporated into compounds screened for antimicrobial properties, demonstrating the broad utility of this chemical scaffold in developing new therapeutic agents . While the specific mechanism of action for this compound is not defined, as it is an intermediate, its role is to enable the efficient synthesis of target molecules. Its ester functional group can be readily hydrolyzed to the corresponding acid, which can then be coupled with amines or other nucleophiles. Alternatively, the compound can be used in cyclocondensation reactions to form the core structures of various heterocyclic systems, which are then evaluated for their specific biological mechanisms, such as receptor modulation or enzyme inhibition . This product is intended for chemical synthesis and research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-19-9(18)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDXSDHDNSBKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate typically involves the esterification of 3,5-bis(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H8F6O2
  • Molecular Weight : 286.17 g/mol
  • IUPAC Name : Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate

The trifluoromethyl groups enhance the lipophilicity and electronic properties of the compound, making it an attractive candidate for various chemical reactions and biological interactions.

Applications in Pharmaceuticals

This compound is being explored for its potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate significant antimicrobial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Notably, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against MRSA.
  • Anti-inflammatory Properties : Research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, critical in inflammation pathways. IC50 values have been reported, indicating its potential role as an anti-inflammatory agent.

Case Study: Antimicrobial Efficacy

StudyBiological ActivityKey Findings
AntimicrobialEffective against MRSAMIC values as low as 0.5 µg/mL
Biofilm EradicationEffective against biofilmsMinimum Biofilm Eradication Concentration (MBEC) around 1 µg/mL

Applications in Agrochemicals

The compound's lipophilicity and structural characteristics make it suitable for use in agrochemicals. Its ability to act as a building block in the synthesis of more complex organic molecules allows for the development of novel pesticides and herbicides that can effectively target specific pests while minimizing environmental impact.

Industrial Applications

In industrial chemistry, this compound serves as a versatile synthetic intermediate. Its unique reactivity profile enables its use in:

  • Organic Transformations : It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Chemical Reactions Analysis

Reaction TypeDescriptionCommon Reagents
OxidationConverts to corresponding carboxylic acidsPotassium permanganate
ReductionConverts ester group to alcoholLithium aluminum hydride
SubstitutionTrifluoromethyl groups participate in nucleophilic substitutionAmines or thiols

Mechanism of Action

The mechanism of action of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may only have one trifluoromethyl group or different functional groups attached to the phenyl ring .

Biological Activity

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is a compound that has garnered attention for its unique structural characteristics and potential biological activities. The presence of trifluoromethyl groups in its structure significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological potential.

  • Molecular Formula : C12H10F6O2
  • Molecular Weight : 300.20 g/mol
  • Structure : The compound features a phenyl ring substituted with two trifluoromethyl groups, contributing to its lipophilicity and reactivity in biological systems.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Compounds with similar trifluoromethyl substitutions have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures have demonstrated MIC values as low as 0.5 µg/mL against S. aureus .
  • Biofilm Eradication : Some derivatives have shown effective biofilm eradication with minimum biofilm eradication concentration (MBEC) values around 1 µg/mL .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

  • IC50 Values : Studies have reported IC50 values against COX-1 and COX-2 enzymes, indicating the compound's potential as an anti-inflammatory agent .

The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and other molecular interactions. The trifluoromethyl groups enhance the electronic properties of the molecule, potentially increasing its binding affinity to target proteins.

Research Findings and Case Studies

Numerous studies have been conducted to explore the biological activities of compounds containing trifluoromethyl groups. Below are key findings relevant to this compound:

StudyBiological ActivityKey Findings
AntimicrobialEffective against MRSA with MIC values as low as 0.5 µg/mL
Anti-inflammatoryInhibits COX enzymes; specific IC50 values reported
Biofilm EradicationMBEC values around 1 µg/mL for S. aureus biofilms

Applications in Pharmaceuticals and Agrochemicals

This compound is not only significant for its biological activities but also for its applications in pharmaceuticals and agrochemicals. Its high lipophilicity makes it suitable for drug formulation, while its unique structural features allow it to serve as a building block in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal esterification methods for synthesizing Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate, and how do reaction conditions influence yield?

  • Methodological Answer : Acid-catalyzed esterification (e.g., Fischer–Speier) or coupling reactions (e.g., Mitsunobu) are common. For trifluoromethyl-substituted precursors, mild conditions (room temperature, anhydrous solvents) are recommended to avoid decomposition. Catalytic sulfuric acid or p-toluenesulfonic acid in methanol can achieve yields >70% under reflux, but prolonged heating may degrade the trifluoromethyl groups. Monitoring via TLC or HPLC is critical .

Q. How can researchers purify this compound to >98% purity, and what challenges arise due to its substituents?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is effective. The electron-withdrawing trifluoromethyl groups increase hydrophobicity, complicating aqueous workup. Preparative HPLC with C18 columns and acetonitrile/water mobile phases is preferred for high-purity isolation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how do trifluoromethyl groups impact interpretation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Trifluoromethyl groups cause deshielding of adjacent protons (e.g., aromatic protons at δ 7.5–8.0 ppm) and splitting due to ¹⁹F coupling. Use deuterated chloroform or DMSO-d₆ for solubility .
  • FTIR : Strong C=O stretch (~1740 cm⁻¹) confirms ester formation; CF₃ symmetric/asymmetric stretches appear at 1150–1250 cm⁻¹ .
  • GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns, but thermal decomposition risks require low injector temperatures .

Advanced Research Questions

Q. How do steric and electronic effects of 3,5-bis(trifluoromethyl) groups influence the reactivity of this ester in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing CF₃ groups activate the carbonyl toward nucleophiles (e.g., amines, Grignard reagents) but steric hindrance at the 3,5-positions slows reactions. Kinetic studies under varying temperatures (0–60°C) and solvent polarities (THF vs. DMF) reveal rate-limiting steps. DFT calculations (B3LYP/6-31G*) model transition states to optimize conditions .

Q. What strategies mitigate signal splitting in ¹⁹F NMR analysis of this compound, and how can researchers resolve overlapping peaks?

  • Methodological Answer : Use high-field NMR (≥500 MHz) and inverse-gated decoupling to suppress ¹⁹F-¹H coupling. Deuterated solvents reduce lock interference. For overlapping signals, 2D NMR (HSQC, HMBC) or variable-temperature experiments (e.g., –40°C to 25°C) can separate resonances. Referencing external CFCl₃ improves accuracy .

Q. In medicinal chemistry applications, how does this ester serve as a precursor for bioactive molecules, and what synthetic routes are reported?

  • Methodological Answer : It is a key intermediate for kinase inhibitors and antiviral agents. Example: Hydrolysis to the carboxylic acid followed by amide coupling (EDCI/HOBt) yields target molecules. Patent literature describes Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids to diversify the aromatic core .

Q. What stability challenges arise during long-term storage of this compound, and how can they be addressed?

  • Methodological Answer : Hydrolysis and photodegradation are primary risks. Store under inert gas (Ar/N₂) at –20°C in amber vials with molecular sieves. Periodic HPLC analysis (C18, 254 nm) monitors degradation. Additives like BHT (0.1%) inhibit radical-mediated decomposition .

Q. How do researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies arise from purity variations and measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardize protocols: Saturated solutions equilibrated at 25°C for 24 hours, filtered (0.45 μm), and analyzed via UV-Vis (λ_max ~270 nm). Hansen solubility parameters (δD, δP, δH) predict optimal solvents (e.g., THF, ethyl acetate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.